molecular formula C7H11NO4 B3313931 2,5-Piperidinedicarboxylic acid, trans- CAS No. 94769-26-3

2,5-Piperidinedicarboxylic acid, trans-

Cat. No.: B3313931
CAS No.: 94769-26-3
M. Wt: 173.17 g/mol
InChI Key: VVHLQEIQEPADFF-CRCLSJGQSA-N
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Description

2,5-Piperidinedicarboxylic acid, trans- is an organic compound with the molecular formula C7H11NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of two carboxyl groups (-COOH) attached to the 2nd and 5th positions of the piperidine ring in a trans-configuration. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Piperidinedicarboxylic acid, trans- typically involves the reduction of 2,5-pyridinedicarboxylic acid. This reduction is carried out in an acidic medium using platinum catalysts. The reaction conditions include heating the mixture to achieve the desired trans-configuration .

Industrial Production Methods

Industrial production of 2,5-Piperidinedicarboxylic acid, trans- follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient conversion and high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2,5-Piperidinedicarboxylic acid, trans- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be further reduced to form different piperidine derivatives.

    Substitution: The carboxyl groups can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of platinum or palladium catalysts is commonly used.

    Substitution: Reagents such as alcohols or amines in the presence of acid catalysts are used for esterification or amidation reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various piperidine derivatives.

    Substitution: Formation of esters or amides.

Scientific Research Applications

2,5-Piperidinedicarboxylic acid, trans- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Piperidinedicarboxylic acid, trans- involves its interaction with specific molecular targets. The carboxyl groups can form hydrogen bonds with various biological molecules, influencing their activity. The piperidine ring can interact with receptors in the central nervous system, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Pyridinedicarboxylic acid: A similar compound with a pyridine ring instead of a piperidine ring.

    2,6-Piperidinedicarboxylic acid: Another derivative of piperidine with carboxyl groups at the 2nd and 6th positions.

    2,4-Piperidinedicarboxylic acid: A derivative with carboxyl groups at the 2nd and 4th positions.

Uniqueness

2,5-Piperidinedicarboxylic acid, trans- is unique due to its trans-configuration, which imparts distinct chemical and biological properties. This configuration allows for specific interactions with biological targets, making it valuable in pharmaceutical research and development.

Properties

IUPAC Name

(2R,5S)-piperidine-2,5-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHLQEIQEPADFF-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NCC1C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC[C@H]1C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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